molecular formula C21H30N2O5S2 B277021 N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide

N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide

Cat. No. B277021
M. Wt: 454.6 g/mol
InChI Key: OVZBWAUHVZZPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of carbazole derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide has been found to exhibit several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. Additionally, this compound has been found to induce apoptosis in cancer cells, which can help in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide in lab experiments include its potential therapeutic applications and its ability to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research on N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide. Some of the potential future directions include:
1. Further studies on the mechanism of action of this compound to better understand its therapeutic potential.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential use of this compound in the treatment of neurodegenerative disorders.
4. Exploration of the potential use of this compound as a chemopreventive agent.
5. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer.
Conclusion:
In conclusion, N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. Further research is required to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide can be achieved through several methods. One of the most common methods involves the reaction of 9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid with 1-butanesulfonyl chloride in the presence of a base such as triethylamine.

Scientific Research Applications

N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders.

properties

Molecular Formula

C21H30N2O5S2

Molecular Weight

454.6 g/mol

IUPAC Name

N-(9-butylsulfonyl-2-methyl-5-oxo-7,8-dihydro-6H-carbazol-3-yl)butane-1-sulfonamide

InChI

InChI=1S/C21H30N2O5S2/c1-4-6-11-29(25,26)22-17-14-16-19(13-15(17)3)23(30(27,28)12-7-5-2)18-9-8-10-20(24)21(16)18/h13-14,22H,4-12H2,1-3H3

InChI Key

OVZBWAUHVZZPPX-UHFFFAOYSA-N

SMILES

CCCCS(=O)(=O)NC1=C(C=C2C(=C1)C3=C(N2S(=O)(=O)CCCC)CCCC3=O)C

Canonical SMILES

CCCCS(=O)(=O)NC1=CC2=C(C=C1C)N(C3=C2C(=O)CCC3)S(=O)(=O)CCCC

Origin of Product

United States

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